Cas no 716361-75-0 (2,3-difluoro-5-sulfamoylbenzoic acid)
2,3-difluoro-5-sulfamoylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 5-(aminosulfonyl)-2,3-difluoro-
- 2,3-difluoro-5-sulfamoylbenzoic acid
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- MDL: MFCD18897572
- Inchi: 1S/C7H5F2NO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
- InChI Key: DUTXUYKNDRNTKB-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(S(N)(=O)=O)=CC(F)=C1F
2,3-difluoro-5-sulfamoylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594518-50mg |
2,3-Difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 98% | 50mg |
¥6193.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594518-100mg |
2,3-Difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 98% | 100mg |
¥6502.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594518-250mg |
2,3-Difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 98% | 250mg |
¥6787.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594518-500mg |
2,3-Difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 98% | 500mg |
¥7095.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594518-1g |
2,3-Difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 98% | 1g |
¥7382.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594518-2.5g |
2,3-Difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 98% | 2.5g |
¥14465.00 | 2024-05-02 | |
| Enamine | EN300-275627-0.05g |
2,3-difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 0.05g |
$528.0 | 2023-09-10 | ||
| Enamine | EN300-275627-0.1g |
2,3-difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 0.1g |
$553.0 | 2023-09-10 | ||
| Enamine | EN300-275627-0.25g |
2,3-difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 0.25g |
$579.0 | 2023-09-10 | ||
| Enamine | EN300-275627-0.5g |
2,3-difluoro-5-sulfamoylbenzoic acid |
716361-75-0 | 0.5g |
$603.0 | 2023-09-10 |
2,3-difluoro-5-sulfamoylbenzoic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2,3-difluoro-5-sulfamoylbenzoic acid
2,3-Difluoro-5-sulfamoylbenzoic Acid (CAS No. 716361-75-0): A Comprehensive Overview
2,3-Difluoro-5-sulfamoylbenzoic acid (CAS No. 716361-75-0) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and materials science. This compound features a benzoic acid core with two fluorine atoms and a sulfamoyl group, making it an intriguing candidate for both academic research and industrial applications.
The chemical structure of 2,3-difluoro-5-sulfamoylbenzoic acid can be represented as C8H4F2N2O4S. The presence of the fluorine atoms and the sulfamoyl group imparts unique physical and chemical properties to this compound. Fluorine atoms are known for their strong electron-withdrawing effect, which can influence the reactivity and stability of the molecule. The sulfamoyl group, on the other hand, introduces additional functionality and can participate in various chemical reactions.
In the realm of pharmaceutical research, 2,3-difluoro-5-sulfamoylbenzoic acid has shown promise as a potential lead compound for drug development. Recent studies have explored its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a valuable candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2,3-difluoro-5-sulfamoylbenzoic acid has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute (2020) revealed that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of key signaling pathways involved in cell proliferation and survival. These findings suggest that 2,3-difluoro-5-sulfamoylbenzoic acid could serve as a foundation for developing novel anticancer therapies.
In addition to its pharmaceutical applications, 2,3-difluoro-5-sulfamoylbenzoic acid has found use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California (2019) utilized this compound as a building block in the synthesis of polymer-based materials with enhanced thermal stability and mechanical strength. These materials have potential applications in areas such as electronics, coatings, and composites.
The synthesis of 2,3-difluoro-5-sulfamoylbenzoic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2,3-difluorobenzoic acid with sulfuryl chloride followed by treatment with ammonia to form the sulfamoyl group. This synthetic method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical properties of 2,3-difluoro-5-sulfamoylbenzoic acid, such as its melting point and solubility, are important considerations for both research and industrial applications. It is generally a white crystalline solid with a melting point around 180°C and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties facilitate its use in various experimental setups and industrial processes.
In conclusion, 2,3-difluoro-5-sulfamoylbenzoic acid (CAS No. 716361-75-0) is a multifaceted compound with significant potential in pharmaceutical research and materials science. Its unique chemical structure endows it with a range of desirable properties that make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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